Cas no 79477-86-4 (2-(2-Fluorophenyl)-2-oxoacetic acid)

2-(2-Fluorophenyl)-2-oxoacetic acid structure
79477-86-4 structure
Product Name:2-(2-Fluorophenyl)-2-oxoacetic acid
N.o CAS:79477-86-4
MF:C8H5FO3
MW:168.121906042099
MDL:MFCD06739153
CID:555212
PubChem ID:19010931
Update Time:2024-10-27

2-(2-Fluorophenyl)-2-oxoacetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(2-Fluorophenyl)-2-oxoacetic acid
    • (2-FLUORO-PHENYL)-OXO-ACETIC ACID
    • (2-Fluorophenyl)-oxoacetic acid
    • 2-Fluorophenylglyoxylic acid
    • Benzeneacetic acid,2-fluoro-a-oxo-
    • A9913
    • FT-0682403
    • 2-(2-Fluorophenyl)-2-oxo-acetic acid
    • CS-0341015
    • BB 0261704
    • 2-(2-Fluorophenyl)-2-oxoaceticacid
    • DTXSID00597369
    • (2-fluorophenyl)(oxo)acetic acid
    • MFCD06739153
    • AKOS006228130
    • AB28722
    • AB7290
    • SCHEMBL6002438
    • 79477-86-4
    • (2-Fluorophenyl)-oxoacetic acid;
    • 2-Fluorobenzoylformic acid
    • AS-44829
    • 2-Fluoro-α-oxobenzeneacetic acid (ACI)
    • (2-Fluorobenzoyl)formic acid
    • DB-075597
    • MDL: MFCD06739153
    • Inchi: 1S/C8H5FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)
    • Chave InChI: NNBNIEJYCZQNEK-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C(F)=CC=CC=1)=O)O

Propriedades Computadas

  • Massa Exacta: 168.02200
  • Massa monoisotópica: 168.022
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 54.4A^2

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.4±0.1 g/cm3
  • Ponto de Fusão: Not available
  • Ponto de ebulição: 271.7±32.0 °C at 760 mmHg
  • Ponto de Flash: 118.1±25.1 °C
  • Índice de Refracção: 1.544
  • PSA: 54.37000
  • LogP: 1.09300
  • Pressão de vapor: 0.0±0.6 mmHg at 25°C

2-(2-Fluorophenyl)-2-oxoacetic acid Informações de segurança

2-(2-Fluorophenyl)-2-oxoacetic acid Dados aduaneiros

  • CÓDIGO SH:2918300090
  • Dados aduaneiros:

    中国海关编码:

    2918300090

    概述:

    2918300090 其他含醛基或酮基不含其他含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

2-(2-Fluorophenyl)-2-oxoacetic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
064595-1g
2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
1g
£203.00 2022-03-01
Fluorochem
064595-5g
2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
5g
£607.00 2022-03-01
TRC
F401545-50mg
2-(2-Fluorophenyl)-2-oxoacetic Acid
79477-86-4
50mg
$ 50.00 2022-06-05
TRC
F401545-100mg
2-(2-Fluorophenyl)-2-oxoacetic Acid
79477-86-4
100mg
$ 65.00 2022-06-05
TRC
F401545-500mg
2-(2-Fluorophenyl)-2-oxoacetic Acid
79477-86-4
500mg
$ 135.00 2022-06-05
Alichem
A019111027-5g
2-(2-Fluorophenyl)-2-oxoacetic acid
79477-86-4 95%
5g
$627.12 2023-09-01
Alichem
A019111027-10g
2-(2-Fluorophenyl)-2-oxoacetic acid
79477-86-4 95%
10g
$722.26 2023-09-01
Alichem
A019111027-25g
2-(2-Fluorophenyl)-2-oxoacetic acid
79477-86-4 95%
25g
$1313.00 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
057693-500mg
(2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
500mg
2826CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
057693-2.500g
(2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
2.500g
10159CNY 2021-05-07

2-(2-Fluorophenyl)-2-oxoacetic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Método de produção 2

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
Referência
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

Método de produção 3

Condições de reacção
1.1 Reagents: Pyridine ,  Selenium dioxide
Referência
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Método de produção 4

Condições de reacção
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Oxygen ,  2-Hydroxy-2-azatricyclo[3.3.1.13,7]decane Solvents: Acetonitrile ;  0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycine
Inada, Haruki; Shibuya, Masatoshi ; Yamamoto, Yoshihiko, Journal of Organic Chemistry, 2020, 85(17), 11047-11059

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
Chemo- and enantioselective Bronsted acid-catalyzed reduction of α-imino esters with catecholborane
Enders, Dieter; Rembiak, Andreas; Stoeckel, Bianca Anne, Advanced Synthesis & Catalysis, 2013, 355(10), 1937-1942

Método de produção 6

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Método de produção 7

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Método de produção 8

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Referência
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Método de produção 9

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Palladium-Catalyzed Primary Amine-Directed Decarboxylative Annulation of α-Oxocarboxylic Acids: Access to Indolo[1,2-a]quinazolines
Jiang, Guangbin; Wang, Shoucai; Zhang, Jun; Yu, Jianwen; Zhang, Ziang; et al, Advanced Synthesis & Catalysis, 2019, 361(8), 1798-1802

Método de produção 10

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
Elemental Sulfur Participates in the Decarboxylative Coupling of Oxidized 2-Aminophenol and Phenylglyoxylic Acid
Yuan, Xinglong; Liu, Yafeng; Qin, Mingda; Yang, Xueying; Chen, Baohua, ChemistrySelect, 2018, 3(20), 5541-5543

Método de produção 11

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

2-(2-Fluorophenyl)-2-oxoacetic acid Raw materials

2-(2-Fluorophenyl)-2-oxoacetic acid Preparation Products

2-(2-Fluorophenyl)-2-oxoacetic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:79477-86-4)2-(2-Fluorophenyl)-2-oxoacetic acid
Número da Ordem:A9913
Estado das existências:in Stock
Quantidade:1g/5g/25g/500mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 17:55
Preço ($):192.0/581.0/2060.0/150.0
E- mail:sales@amadischem.com

2-(2-Fluorophenyl)-2-oxoacetic acid Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:79477-86-4)2-(2-Fluorophenyl)-2-oxoacetic acid
A9913
Pureza:99%/99%/99%/99%
Quantidade:1g/5g/25g/500mg
Preço ($):192.0/581.0/2060.0/150.0
E- mail